molecular formula C19H16BrClN2O2S B2556282 ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1226454-65-4

ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2556282
CAS No.: 1226454-65-4
M. Wt: 451.76
InChI Key: QNCYZIDMBMUKRH-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C19H16BrClN2O2S and its molecular weight is 451.76. The purity is usually 95%.
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Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Ethyl 2 5 4 bromophenyl 1 3 chlorophenyl 1H imidazol 2 yl thio acetate\text{Ethyl 2 5 4 bromophenyl 1 3 chlorophenyl 1H imidazol 2 yl thio acetate}

This compound features an imidazole ring, which is known for its biological activity, particularly in pharmacology.

The biological activity of this compound is believed to result from its interaction with various molecular targets. Potential mechanisms include:

  • GABA Receptor Modulation : Similar compounds have been shown to act as positive modulators of GABA_A receptors, enhancing the binding of GABA and influencing neuronal excitability .
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes or receptors, leading to altered cellular signaling pathways.
  • Antimicrobial Properties : The thioether group in the structure may contribute to antimicrobial activity by disrupting microbial cell membranes .

Antimicrobial Activity

Studies have demonstrated that related compounds exhibit significant antimicrobial properties. For example, derivatives of imidazole have shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 µM to 156.47 µM against different pathogens .

Antitumor Effects

Research indicates that imidazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown IC50 values indicating effective inhibition of cell proliferation in colon carcinoma and breast cancer cell lines .

Study 1: GABA_A Receptor Modulation

A study published in PubMed highlighted the effects of a closely related compound, which enhanced GABA_A receptor function across various subtypes. This study provided electrophysiological evidence supporting the role of imidazole derivatives in modulating neurotransmitter receptors, suggesting potential applications in treating anxiety and seizure disorders .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of imidazole derivatives, revealing that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological efficacy .

Data Summary

Activity Target IC50/MIC Values Reference
AntimicrobialVarious Bacteria4.69 - 156.47 µM
AntitumorColon Carcinoma (HCT-116)6.2 µM
GABA_A ModulationNeuronal ReceptorsEnhanced Functionality

Properties

IUPAC Name

ethyl 2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O2S/c1-2-25-18(24)12-26-19-22-11-17(13-6-8-14(20)9-7-13)23(19)16-5-3-4-15(21)10-16/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYZIDMBMUKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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